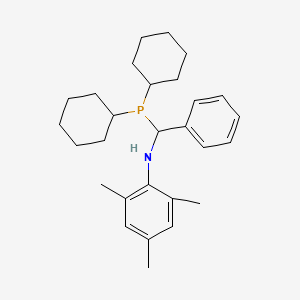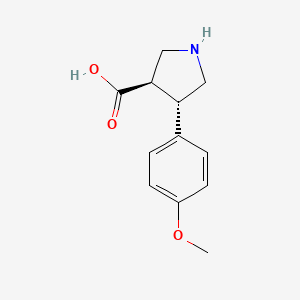
(E)-1-(1,3-Diphenyl-1H-pyrazol-5-yl)-N-(4-nitrophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with 4-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The general reaction scheme is as follows:
Formation of 1,3-Diphenyl-1H-pyrazole-5-carbaldehyde: This intermediate is synthesized by the reaction of phenylhydrazine with benzaldehyde, followed by cyclization.
Condensation Reaction: The 1,3-diphenyl-1H-pyrazole-5-carbaldehyde is then reacted with 4-nitroaniline in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used in studies to understand its mechanism of action and interaction with biological targets.
Industrial Applications: Potential use in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Similar structure but with different substituents.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: Different functional groups and potential cytotoxic activity.
Uniqueness
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other pyrazole derivatives. Its nitro group and pyrazole ring system contribute to its potential as a versatile compound in medicinal chemistry.
Propriétés
Numéro CAS |
89185-70-6 |
|---|---|
Formule moléculaire |
C22H16N4O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-(2,5-diphenylpyrazol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C22H16N4O2/c27-26(28)20-13-11-18(12-14-20)23-16-21-15-22(17-7-3-1-4-8-17)24-25(21)19-9-5-2-6-10-19/h1-16H |
Clé InChI |
AWBOMZGNQDQULN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
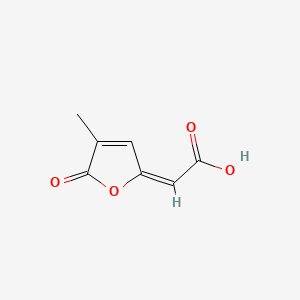



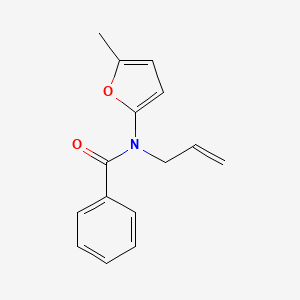
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
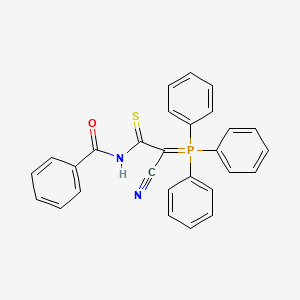

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
